molecular formula C20H19N5OS B4742524 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B4742524
M. Wt: 377.5 g/mol
InChI Key: XOCWSSOGZVGCGP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features an indole moiety, a triazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone likely involves multiple steps, including the formation of the indole, triazole, and pyridine rings, followed by their assembly into the final compound. Typical reaction conditions might include:

    Formation of the Indole Ring: This could involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.

    Formation of the Triazole Ring: This might be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Formation of the Pyridine Ring: This could involve Hantzsch pyridine synthesis, which uses an aldehyde, ammonia, and two equivalents of a β-keto ester.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyridine rings.

    Reduction: Reduction reactions could target the triazole ring or any double bonds present in the structure.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the presence of leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents could include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution might involve reagents like sodium azide or halogenated compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like oncology or infectious diseases.

Industry

Industrially, it might be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it interacts with a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(methyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(ethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness

The unique combination of the indole, triazole, and pyridine rings in 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-2-11-25-19(16-7-5-10-21-13-16)22-23-20(25)27-14-18(26)24-12-9-15-6-3-4-8-17(15)24/h2-8,10,13H,1,9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCWSSOGZVGCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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